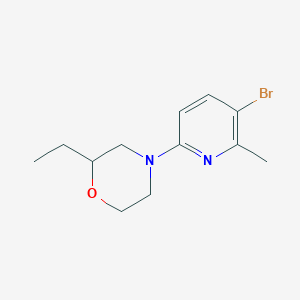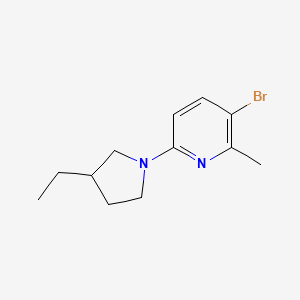![molecular formula C12H19BrN2O B6631379 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)
2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol, also known as BmPAM-1, is a chemical compound that has gained attention for its potential applications in scientific research. This compound is a member of the pyridine family and has a unique structure that makes it an attractive candidate for various experimental purposes. In
作用機序
The mechanism of action of 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol involves its interaction with GPCRs. Specifically, 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol binds to the orthosteric site of the receptor, which is the same site where the endogenous ligand binds. This binding leads to a conformational change in the receptor, which activates downstream signaling pathways. 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol has been shown to selectively activate certain types of GPCRs, making it a valuable tool for studying their function and pharmacology.
Biochemical and Physiological Effects
2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol has been shown to have various biochemical and physiological effects, depending on the specific GPCR it activates. For example, 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol has been shown to activate the β2-adrenergic receptor, which is involved in the regulation of heart rate, bronchodilation, and glucose metabolism. Activation of this receptor by 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol leads to an increase in cAMP levels and downstream signaling pathways. 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol has also been shown to activate the M1 muscarinic acetylcholine receptor, which is involved in cognitive function and memory. Activation of this receptor by 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol leads to an increase in intracellular calcium levels and downstream signaling pathways.
実験室実験の利点と制限
One of the main advantages of using 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol in lab experiments is its selectivity for certain types of GPCRs. This selectivity allows researchers to study specific receptors without interfering with other signaling pathways. Another advantage of 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol is its stability in various solvents, which makes it easy to use in experiments. However, there are also some limitations to using 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol. One limitation is its relatively low potency compared to other GPCR ligands. This means that higher concentrations of 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol may be required to achieve the desired effects. Another limitation is the lack of information on the long-term effects of 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol on cellular and physiological processes.
将来の方向性
There are several future directions for research on 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol. One direction is to explore its potential as a therapeutic agent for various diseases. For example, 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol has been shown to activate the β2-adrenergic receptor, which is involved in the regulation of heart rate and bronchodilation. This suggests that 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol may have potential as a treatment for cardiovascular and respiratory diseases. Another direction is to explore its potential as a tool for studying GPCR signaling in vivo. Currently, most studies on GPCR signaling are done in vitro, but there is a need for more in vivo studies to better understand the physiological and pathophysiological roles of GPCRs. Finally, there is a need for more research on the long-term effects of 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol on cellular and physiological processes. Understanding the long-term effects of 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol will be important for assessing its safety and potential as a therapeutic agent.
合成法
The synthesis of 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol involves a multi-step process that starts with the reaction of 5-bromo-6-methylpyridin-2-amine with 4-methylpent-1-ene-3-ol in the presence of a catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization. The final compound is a white crystalline powder that is soluble in organic solvents such as DMSO and DMF.
科学的研究の応用
2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol has been used in various scientific research applications, including drug discovery, chemical biology, and neuroscience. One of the most significant applications of 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol is its use as a tool for studying G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in various physiological processes, including neurotransmission, hormone signaling, and immune response. 2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol has been shown to selectively activate certain types of GPCRs, making it a valuable tool for studying their function and pharmacology.
特性
IUPAC Name |
2-[(5-bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O/c1-8(2)6-10(7-16)15-12-5-4-11(13)9(3)14-12/h4-5,8,10,16H,6-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWDSQYBUOHUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(CC(C)C)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(6-Ethoxypyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6631298.png)
![N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631309.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-1-ol](/img/structure/B6631316.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol](/img/structure/B6631319.png)
![N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide](/img/structure/B6631336.png)
![2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6631339.png)



![3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6631367.png)

![2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile](/img/structure/B6631381.png)

